Butyl tert-butylphosphonate
Description
Significance of Organophosphorus Compounds in Contemporary Chemistry
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are of immense importance in modern chemistry. taylorandfrancis.com Their applications span a wide range of fields, including medicine, agriculture, and materials science. taylorandfrancis.comfrontiersin.org In medicine, these compounds are integral to the development of antiviral and anticancer agents, as well as bisphosphonates for treating bone disorders. rsc.org The versatility of organophosphorus compounds also extends to their use as pesticides, herbicides, insecticides, and nerve agents. taylorandfrancis.comnih.govresearchgate.net Furthermore, they serve as crucial ligands in metal-catalyzed reactions and as flame retardants. frontiersin.orgresearchgate.net The stable carbon-phosphorus bond, which is resistant to hydrolysis, contributes to their utility in various applications. taylorandfrancis.com
The synthesis of these compounds often involves the formation of a P-C bond, a fundamental process in organophosphorus chemistry. nih.gov The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later explored by Aleksandr Arbuzov, is a cornerstone method for creating this bond and is widely used to synthesize phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.govwikipedia.org
Historical Context and Evolution of Tert-Butylphosphonate Chemistry Research
Research into tert-butylphosphonate derivatives gained momentum in the latter half of the 20th century, driven by the expanding interest in phosphonate (B1237965) chemistry for medicinal purposes. A significant breakthrough in the 1990s was the development of di-tert-butyl phosphite (B83602), a key precursor that facilitated efficient hydroxymethylation reactions essential for synthesizing antiviral drugs. The bulky tert-butyl group proved advantageous in minimizing undesirable side reactions, such as acid-catalyzed dealkylation, while maintaining reactivity for nucleophilic substitution.
By the early 2000s, tert-butylphosphonate intermediates had become central to the large-scale production of pharmaceuticals. For instance, (di-tert-butoxyphosphoryl)methyl methanesulfonate (B1217627), a derivative, was instrumental in a two-step synthesis of the antiviral drug tenofovir (B777), achieving a 72% yield on a 5-gram scale. acs.org More recent innovations include the room-temperature synthesis of alkali metal tert-butyl phosphonates, further broadening their accessibility for applications in materials science and catalysis. The synthesis and characterization of new divalent metal tert-butylphosphonates have also been a subject of study. rsc.orgcapes.gov.br
Overview of Key Research Areas for Butyl tert-butylphosphonate and Related Tert-Butylphosphonate Derivatives
The research landscape for this compound and its derivatives is diverse, with significant focus on their application in pharmaceutical synthesis. They serve as both protecting groups and reactive intermediates. The tert-butyl groups can enhance the oral bioavailability of drugs by slowing down enzymatic hydrolysis.
A prominent application is in the synthesis of antiviral drugs like tenofovir and adefovir. acs.orgmit.edu Di-tert-butyl oxymethyl phosphonates are key intermediates in the synthesis of tenofovir. acs.org The synthesis of di-tert-butyl (hydroxymethyl)phosphonate and its subsequent O-mesylation yields an active phosphonomethylation reagent. acs.orgmit.edu This reagent, (di-tert-butoxyphosphoryl)methyl methanesulfonate, has proven to be an efficient electrophile in the synthesis of tenofovir and adefovir. acs.orgacs.orgfigshare.com
The synthesis of these phosphonates often utilizes variations of the Michaelis-Arbuzov reaction. wikipedia.org However, the steric hindrance from the tert-butyl groups can necessitate modified reaction conditions, such as prolonged heating. Research has also explored alternative synthetic routes, including alcohol-based Michaelis-Arbuzov reactions and one-flask protocols for converting benzylic alcohols to the corresponding phosphonate esters. uiowa.edursc.org The deprotection of tert-butyl phosphonates can be achieved under mild acidic conditions. mit.edubeilstein-journals.org
Beyond pharmaceuticals, tert-butylphosphonic acid is used in the preparation of various metal complexes, including those with vanadium, copper, and zinc. rsc.org These studies investigate the influence of the bulky tert-butyl group on the resulting structures. rsc.orgcapes.gov.br Furthermore, cyclic tert-butyl phosphonates have been patented and investigated as potential flame retardants. mdpi.com
Interactive Data Table: Physicochemical Properties of Tert-Butylphosphonic Acid
| Property | Value |
| Molecular Formula | C4H11O3P |
| Molar Mass | 138.1 g/mol |
| Melting Point | 187–189°C |
| pKa1 | 2.79 |
| pKa2 | 8.88 |
Data sourced from research articles on tert-butylphosphonic acid.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91149-24-5 |
|---|---|
Molecular Formula |
C8H18O3P- |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
butoxy(tert-butyl)phosphinate |
InChI |
InChI=1S/C8H19O3P/c1-5-6-7-11-12(9,10)8(2,3)4/h5-7H2,1-4H3,(H,9,10)/p-1 |
InChI Key |
FMEFRBQKMCXKJH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)(C(C)(C)C)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butylphosphonate Derivatives
Direct Synthesis Routes to Tert-Butylphosphonic Acid
Tert-butylphosphonic acid is a foundational compound from which various derivatives can be made. Its synthesis can be attempted through direct C-P bond formation or esterification routes.
The direct reaction of a tertiary alkyl halide such as tert-butyl chloride with phosphorus trichloride (PCl₃) is not a commonly documented method for the synthesis of tert-butylphosphonic acid. Typically, the formation of a carbon-phosphorus bond involves more reactive organometallic reagents. For instance, Grignard reagents, prepared from alkyl halides like tert-butyl chloride and magnesium, are known to react with phosphorus halides. The reaction of tert-butylmagnesium chloride with PCl₃ is a known route to produce tertiary phosphines, such as tri-tert-butylphosphine, especially when catalyzed by additives like copper iodide (CuI) and lithium bromide (LiBr). While this establishes a C-P bond, the pathway to the phosphonic acid via subsequent hydrolysis from this specific reaction is not straightforward or commonly cited. The challenge lies in controlling the substitution on the PCl₃ and the stability of the intermediates.
The direct esterification of phosphonic acid with alcohols to form phosphonate (B1237965) esters is a viable but often complex process. The reaction with a tertiary alcohol like tert-butyl alcohol presents specific challenges due to steric hindrance. The esterification of phosphonic acids can yield both mono- and di-esters, and achieving selectivity can be difficult nih.gov.
General methods for phosphonic acid esterification often require activating agents or specific catalysts. Approaches include:
Condensing Agents: Reagents like 1,3-dicyclohexylcarbodiimide (DCC) can facilitate the esterification, though they may require forcing conditions such as heating in the presence of a base like triethylamine google.com.
Orthoesters: Trialkyl orthoacetates have been studied as effective reagents for the esterification of phosphonic acids, with reaction outcomes (mono- vs. di-ester) being highly dependent on temperature nih.gov.
Organosilicate Reagents: Tetraalkyl orthosilicates have been shown to be effective for the direct esterification of even sterically hindered phosphonic acids, although yields can be modest. For example, the esterification of tert-butyl phosphonic acid using this method has been reported with a 27% yield chemrxiv.org.
One study noted that an electrophilic species derived from benzylphosphonic acid could be trapped with tert-butanol (B103910), yielding the t-butyl benzylphosphonate. However, it was also highlighted that Mitsunobu-type condensation reactions, a common method for esterification, are generally not effective with tertiary alcohols google.com.
Synthesis of Di-tert-butyl Phosphonate
Di-tert-butyl phosphonate (also known as di-tert-butyl phosphite) is a valuable reagent, notably used as a precursor in the synthesis of antiviral drugs like tenofovir (B777) vulcanchem.commit.edu.
The synthesis of di-tert-butyl phosphonate from tert-butylphosphinic acid derivatives is not a standard reported route. Synthetic strategies in organophosphorus chemistry more commonly involve building the desired phosphonate structure from simpler phosphorus precursors like phosphorus trichloride.
Grignard reactions are fundamental to forming C-P bonds. The reaction of a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), with phosphorus halides is a primary method for introducing alkyl groups onto a phosphorus center nih.gov. However, these reactions are typically used to synthesize phosphines or phosphinous chlorides rather than phosphonates directly from phosphinic acid derivatives google.com. Nucleophilic substitution at a tetracoordinate phosphorus center is a key reaction type, but its application to convert a phosphinic acid derivative into a phosphonate by introducing a tert-butoxy group is not a prominently documented pathway nih.govsemanticscholar.org.
A well-established and efficient method for synthesizing di-tert-butyl phosphite (B83602) involves the reaction of phosphorus trichloride (PCl₃) with tert-butanol or its corresponding alkoxide in the presence of a base. This reaction's selectivity towards the diester versus the triester can be controlled by reaction conditions mit.edu.
The use of potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) has proven more efficient than using tert-butanol with an organic base. The alkoxide acts as both the nucleophile and the base, with the inorganic salt (e.g., KCl) being the only co-product mit.edu. Optimized conditions often lead to high crude yields of di-tert-butyl phosphite, which can be used in subsequent steps without extensive purification vulcanchem.commit.edu.
| Parameter | Value/Range |
|---|---|
| Solvent | Me-THF, MTBE |
| Base | KOtBu, NaOtBu |
| Temperature | 0–25°C |
| Yield (crude) | 69–99% |
The hydroxymethylation of di-tert-butyl phosphite is a critical transformation that yields di-tert-butyl (hydroxymethyl)phosphonate, a key intermediate for antiviral drugs vulcanchem.com. This reaction is typically achieved by treating di-tert-butyl phosphite with a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of a base vulcanchem.com.
The purity of the starting di-tert-butyl phosphite is important, as excess paraformaldehyde can lead to byproduct formation. The reaction conditions, including the base and solvent, have been optimized to achieve high yields of the crystalline product mit.edu.
| Formaldehyde Source | Base | Solvent | Yield |
|---|---|---|---|
| Paraformaldehyde | K₂CO₃ | MeCN | Up to 72% (from crude phosphite) |
| Aqueous Formaldehyde | Triethylamine | Water | 99% (crude) |
Dealkylation Strategies for Dialkyl Phosphonates to Phosphonic Acids
The removal of alkyl groups from a dialkyl phosphonate is a fundamental step to unmask the phosphonic acid moiety, RP(O)(OH)₂. The choice of dealkylation method is dictated by the stability of the substrate and the nature of the alkyl groups (e.g., methyl, ethyl, tert-butyl, benzyl). While tert-butyl esters can often be cleaved under specific acidic conditions, other methods offer broader applicability, especially for molecules containing acid-labile functional groups. d-nb.info
Acidic Hydrolysis (e.g., Concentrated HCl, Trifluoroacetic Acid)
Acid-catalyzed hydrolysis is a traditional and straightforward method for the dealkylation of phosphonate esters. researchgate.net The most common approach involves heating the dialkyl phosphonate with a concentrated aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl). nih.gov
This method is often effective for simple and robust phosphonates. The reaction typically proceeds by refluxing the ester in concentrated HCl (35-37%) for several hours. nih.gov Following the reaction, the excess acid and water can be removed by distillation, sometimes with an azeotropic distillation using toluene to eliminate final traces of water. nih.gov However, these harsh conditions can lead to the degradation of sensitive functional groups elsewhere in the molecule. tandfonline.com
For compounds that are sensitive to strong, hot mineral acids, trifluoroacetic acid (TFA) offers a milder alternative, particularly for the cleavage of tert-butyl esters. d-nb.infonih.gov The tert-butyl group is readily removed by TFA, often at room temperature, through a mechanism that involves the formation of the stable tert-butyl cation. d-nb.info This selectivity makes TFA a valuable reagent for deprotecting di-tert-butyl phosphonates in the synthesis of more complex molecules, such as phosphonic acid analogues of peptides. d-nb.info
Table 1: Conditions for Acidic Hydrolysis of Dialkyl Phosphonates
| Reagent | Substrate Type | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Concentrated HCl | Simple Dialkyl Phosphonates | Reflux for 1-12 hours nih.gov | Inexpensive, straightforward workup nih.gov | Harsh conditions, not suitable for sensitive functional groups tandfonline.com |
| Trifluoroacetic Acid (TFA) | Di-tert-butyl Phosphonates | Room temperature or gentle warming | Mild conditions, selective for t-Bu groups d-nb.info | Reagent is corrosive and more expensive than HCl |
Catalytic Hydrogenolysis of Dibenzyl Phosphonates
Catalytic hydrogenolysis provides a mild and highly selective method for deprotecting phosphonic acids from their dibenzyl esters. d-nb.info This strategy is particularly useful when the molecule contains functional groups that are sensitive to acidic or nucleophilic reagents. The benzyl (B1604629) groups are cleaved by reduction with hydrogen gas (H₂) in the presence of a metal catalyst.
The most commonly used catalyst for this transformation is palladium on activated carbon (Pd/C). d-nb.infonih.gov The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate (B1210297) at room temperature under a hydrogen atmosphere (from atmospheric pressure to around 50 psi). nih.govchemicalforums.com Another effective catalyst is platinum dioxide (PtO₂), also known as Adam's catalyst. An advantage of this method is that the byproducts, toluene and the catalyst, are easily removed by filtration and evaporation. This method offers an orthogonal deprotection strategy to acid-labile or base-labile groups. d-nb.info
Table 2: Catalytic Hydrogenolysis of Dibenzyl Phosphonates
Dealkylation via Bromotrimethylsilane (B50905) (McKenna's Method)
Dealkylation using halotrimethylsilanes is a widely adopted method due to its mild conditions and high efficiency. researchgate.net The procedure developed by C. E. McKenna, which utilizes bromotrimethylsilane (TMSBr), is a benchmark for this transformation. d-nb.info The reaction involves a two-step process: first, the dialkyl phosphonate is converted into a bis(trimethylsilyl) phosphonate intermediate through reaction with TMSBr. d-nb.infox-mol.net This intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of water or an alcohol (like methanol) to yield the final phosphonic acid. nih.gov
The key advantages of McKenna's method are that it typically proceeds at room temperature and is compatible with a wide array of functional groups that would not survive harsh acidic hydrolysis. nih.gov The reaction is effective for various alkyl esters, including methyl, ethyl, isopropyl, and tert-butyl phosphonates.
While TMSBr is highly effective, other silyl halides can also be used. rsc.orgrsc.org Iodotrimethylsilane (TMSI) is even more reactive, while chlorotrimethylsilane (TMSCl) is less reactive but significantly more economical. tandfonline.comrsc.org The lower reactivity of TMSCl can be overcome by heating the reaction in a sealed vessel or by the addition of sodium iodide to generate the more reactive TMSI in situ. tandfonline.comgoogle.com
Table 3: Dealkylation of Dialkyl Phosphonates using Silyl Halides
Dealkylation with Boron Reagents
Boron trihalides, particularly boron tribromide (BBr₃), are powerful reagents for the cleavage of ethers and esters, including phosphonate esters. organic-chemistry.org The dealkylation of dialkyl phosphonates with BBr₃ proceeds cleanly and quantitatively under mild, nonaqueous conditions. organic-chemistry.orgresearchgate.net The reaction is effective for a range of esters, including dimethyl, diethyl, diisopropyl, and di-tert-butyl phosphonates. organic-chemistry.org
The process involves the formation of a borophosphonate intermediate, which is then subjected to methanolysis to release the free phosphonic acid. organic-chemistry.org A significant advantage of this method is its high chemoselectivity; it can cleave P-O-alkyl bonds in the presence of other sensitive functionalities, making it suitable for the synthesis of complex, multifunctional phosphonic acids. organic-chemistry.orgresearchgate.net
Table 4: Dealkylation of Dialkyl Phosphonates with Boron Tribromide
| Reagent | Substrate Scope | Typical Conditions | Key Feature |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dimethyl, diethyl, diisopropyl, di-tert-butyl phosphonates organic-chemistry.org | Anhydrous aprotic solvent (e.g., hexane), followed by methanolysis organic-chemistry.orgresearchgate.net | Compatible with a variety of labile functional groups organic-chemistry.org |
Industrial Production Methods and Process Optimization for Tert-Butylphosphonate Compounds
The industrial-scale synthesis of tert-butylphosphonate compounds requires processes that are safe, cost-effective, and scalable. A common route to precursors like di-tert-butyl phosphite involves the reaction of phosphorus trichloride (PCl₃) with potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) in a suitable solvent such as methyl tetrahydrofuran (Me-THF). vulcanchem.commit.edu This approach combines the phosphorus source and the bulky alkyl group in a single step, forming a key intermediate for further functionalization. mit.edu
Process optimization is critical for maximizing yield, ensuring product purity, and maintaining operational safety. Key parameters that are typically optimized include:
Reaction Temperature: Controlling the temperature is crucial to prevent side reactions and ensure a safe reaction profile, especially for exothermic processes. mdpi.com
Reagent Addition Rate: In semi-batch processes, the rate of addition of a key reactant can control the reaction rate and heat generation, preventing thermal runaway. mdpi.com
Solvent and Base Selection: The choice of solvent and base can significantly impact reaction yield, purity, and ease of workup. For instance, using an alkoxide base like KOtBu can be more efficient than using an alcohol with a separate base. mit.edu
Workup and Purification: Developing efficient extraction and crystallization procedures is vital for isolating the final product in high purity without resorting to costly methods like chromatography on a large scale.
For example, in the synthesis of di-tert-butyl (hydroxymethyl)phosphonate, a precursor for antiviral drugs, process development has focused on improving the synthesis of the di-tert-butyl phosphite starting material and optimizing the subsequent hydroxymethylation step to produce a crystalline product, simplifying purification. mit.eduacs.org Such optimizations are essential for making the production of tert-butylphosphonate-based compounds economically viable. researchgate.net
Reaction Mechanisms and Reactivity of Tert Butylphosphonate Species
Chemical Transformations of Tert-Butylphosphonic Acid
Tert-butylphosphonic acid serves as a versatile precursor in the synthesis of various organophosphorus compounds through oxidation, reduction, and substitution reactions.
Oxidation Reactions to Higher Oxidation State Derivatives
Tert-butylphosphonic acid can be oxidized to form phosphonic acid derivatives with higher oxidation states. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) are employed for this transformation. The reaction involves the conversion of the phosphonic acid group to a higher oxidation state, yielding corresponding phosphonic acid derivatives. In some cases, air oxidation of related phosphine (B1218219) compounds, like difluoro(isopropyl)phosphine or dichloro(methyl)phosphine, can also lead to the formation of the corresponding phosphonic acid derivatives. thieme-connect.de
The oxidation of di-tert-butylphosphine (B3029888) (tBu2PH) has been observed to proceed via oxygen insertion into a P-tBu bond, forming t-butylphosphinate, which subsequently hydrolyzes to t-butylphosphinic acid. nih.gov This highlights a potential pathway for the degradation of related tert-butyl phosphorus compounds.
Reduction Reactions to Phosphine Derivatives
The reduction of tert-butylphosphonic acid and its derivatives can yield phosphine derivatives. smolecule.com A common reducing agent for this purpose is lithium aluminum hydride. For instance, the reduction of t-butylphosphonothioic dichloride with triphenylphosphine (B44618) provides a route to t-butylphosphonous dichloride. lookchem.com Similarly, the reduction of phosphinic chlorides, such as those derived from tert-butylphosphonic acid, can be achieved using reagents like lithium aluminum hydride to produce the corresponding secondary phosphines. nih.gov
Substitution Reactions Involving the tert-Butyl Group
Substitution reactions involving the tert-butyl group of tert-butylphosphonic acid allow for the introduction of other functional groups. smolecule.com These reactions can be facilitated by various halogenating agents and nucleophiles. For instance, the reaction of t-butyl chloride with alkylphosphonous dichlorides serves as a good route to alkyl-t-butylphosphinic chlorides and their corresponding acids. lookchem.com This reaction proceeds through the intermediacy of carbocations, which have smaller steric requirements than the transition states in typical SN2 reactions. lookchem.com
Hydrolysis Mechanisms of Tert-Butyl Phosphonate (B1237965) Esters
The hydrolysis of tert-butyl phosphonate esters is a key reaction for the deprotection of phosphonic acids. The bulky tert-butyl groups influence the reaction mechanism and allow for cleavage under specific, often mild, conditions.
Pathways of Di-tert-butyl Phosphonate Hydrolysis
The hydrolysis of di-tert-butyl phosphonate to phosphonic acid generally occurs under milder acidic conditions compared to other dialkyl phosphonates. nih.govbeilstein-journals.org The mechanism is believed to follow an SN1 pathway, which is favored due to the stability of the resulting tert-butyl carbocation. nih.govbeilstein-journals.org In acid-catalyzed hydrolysis, the reaction is often initiated by the protonation of the phosphonate. researchgate.net
The hydrolysis of dialkyl phosphonates can be influenced by steric hindrance. For example, in the alkaline hydrolysis of a series of ethyl phosphinates, an increase in steric hindrance significantly decreased the reaction rate. nih.gov Di-tert-butyl esters are particularly suitable for dealkylation under thermal conditions, though the exact conditions can vary. nih.gov
The table below summarizes the relative rate constants for the alkaline hydrolysis of various ethyl phosphinates, illustrating the impact of steric hindrance.
| Compound | Relative Rate Constant | Temperature (°C) |
| Ethyl diethylphosphinate | 260 | 70 |
| Ethyl diisopropylphosphinate | 41 | 120 |
| Ethyl di-tert-butylphosphinate | 0.08 | 120 |
Data sourced from a study on the alkaline hydrolysis of ethyl phosphinates. nih.gov
Mild Cleavage Conditions for Phosphonodiester Groups
The cleavage of phosphonodiester groups, particularly those with tert-butyl esters, can be achieved under very mild conditions. capes.gov.brresearchgate.netrsc.org This is a significant advantage in syntheses involving sensitive molecules. An alternative to acid-catalyzed hydrolysis is the use of silylating agents like bromotrimethylsilane (B50905) (TMSBr), which facilitates dealkylation through an oxophilic substitution on the silicon atom. nih.govbeilstein-journals.org This method has been successfully applied to di-tert-butyl phosphonates. nih.govbeilstein-journals.org
The use of TMSBr is often followed by a methanolysis or hydrolysis step to yield the final phosphonic acid. nih.govbeilstein-journals.org This approach is particularly useful for the mild cleavage of phosphonodiester groups supported on a silica (B1680970) matrix. capes.gov.brresearchgate.netrsc.org
Tautomerism and Isomerization in Tert-Butyl Substituted Azaphospholes
Azaphospholes are five-membered heterocyclic compounds containing at least one nitrogen and one phosphorus atom. Their chemistry is marked by prototropic tautomerism, a process involving the migration of a proton. A general principle in the tautomerism of these heterocycles is that aromatic NH-tautomers are considerably more stable than their non-aromatic PH-tautomers. imist.ma
Theoretical studies, particularly using Density Functional Theory (DFT) at the B3LYP//6-311++G(d,p) level, have provided significant insights into the tautomerism of specific azaphospholes, such as 5-tert-butyl-1,2,3,4-triazaphosphole. imist.ma These studies analyze the relative stabilities of different tautomeric forms. For azaphospholes in general, the energy difference is substantial, with NH-tautomers being more stable than PH-tautomers by approximately 100 kJ·mol⁻¹. imist.ma
While NH-tautomers are favored, interesting isomeric equilibria can exist among different PH-tautomers. imist.ma The presence of a bulky tert-butyl group can influence the stability and reactivity of these compounds. For instance, P-tert-butyl-substituted dihydrobenzazaphospholes are considered for their potential as ligands in transition-metal catalysis due to their bulk and basicity at the phosphorus atom. researchgate.net
Beyond simple proton migration, more complex isomerization reactions have been observed in polyphosphorus compounds containing tert-butyl groups. In one case, an octaphosphane, {cyclo-(P₄tBu₃)}₂, was found to undergo an unexpected isomerization to a constitutional isomer in the presence of Lewis acidic metal salts. d-nb.info This transformation highlights the potential for significant skeletal rearrangements in phosphorus compounds under specific chemical conditions.
Table 1: Calculated Tautomerization Energies for Azaphosphole Species This table illustrates the relative stability between NH- and PH-tautomers as discussed in theoretical studies. Note: Specific energy values for 5-tert-butyl-1,2,3,4-triazaphosphole are part of broader computational studies.
| Tautomer Type | General Energy Difference (kJ·mol⁻¹) | Aromaticity |
| NH-Tautomer | Favored by ~100 kJ·mol⁻¹ | Aromatic |
| PH-Tautomer | Less Stable | Non-aromatic |
Source: Theoretical studies on azaphosphole tautomerism. imist.ma
Ligand Exchange and Derivatization Reactions in Coordination Chemistry
The tert-butylphosphonate group is a versatile ligand in coordination chemistry. Its steric bulk plays a crucial role in determining the structure and reactivity of the resulting metal complexes. capes.gov.br Ligand exchange and derivatization are fundamental reactions that allow for the synthesis of novel coordination compounds with tailored properties.
Ligand exchange involves the replacement of one or more ligands in a coordination complex with another. In the context of tert-butylphosphonates or sterically similar tert-butyl phosphine ligands, these reactions are used to create specific catalytic or structural motifs. For example, monomeric arylpalladium(II) halide complexes containing bulky trialkylphosphines like PtBu₃ can be synthesized via oxidative addition to palladium(0) complexes, and these can subsequently undergo further ligand exchange. nih.gov The reaction of silver triflate with (1-AdPtBu₂)Pd(Ph)Br, for instance, yields the corresponding triflate complex, demonstrating a derivatization through ligand substitution. nih.gov
Derivatization reactions also lead to the formation of complex multinuclear structures. The reaction of zinc chloride (ZnCl₂) with tert-butylphosphonic acid in the presence of 3,5-dimethylpyrazole (B48361) and a base results in a trinuclear zinc phosphonate cage, [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂]. acs.org In this structure, the tert-butylphosphonate ligands act as bicapping agents, bridging three zinc centers. The bulky nature of the tert-butyl group is critical in directing the assembly of this specific cage structure. capes.gov.bracs.org
The steric hindrance of tert-butyl groups also influences the formation of metal-only Lewis pairs (MOLPs). The sterically hindered platinum complex [Pt(PtBu₃)₂] reacts with zinc compounds like Zn(C₆F₅)₂ to form the bimetallic adduct [(PtBu₃)₂Pt → Zn(C₆F₅)₂]. nih.gov This represents a derivatization of the original platinum complex, creating a new species with a dative bond between the two metal centers.
Table 2: Examples of Derivatization Reactions Involving Tert-Butylphosphonate and Related Ligands
| Reactants | Product | Reaction Type | Key Feature |
| ZnCl₂, tert-butylphosphonic acid, 3,5-dimethylpyrazole | [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂] | Derivatization / Cage Formation | Tert-butylphosphonate acts as a μ₃-bridging ligand. acs.org |
| [Pt(PtBu₃)₂], Zn(C₆F₅)₂ | [(PtBu₃)₂Pt → Zn(C₆F₅)₂] | Derivatization / Adduct Formation | Formation of a Pt→Zn metal-only Lewis pair. nih.gov |
| (1-AdPtBu₂)Pd(Ph)Br, AgOTf | (1-AdPtBu₂)Pd(Ph)OTf | Ligand Exchange | Substitution of a halide ligand with a triflate. nih.gov |
Source: Studies in coordination chemistry and organometallic reactivity. nih.govacs.orgnih.gov
The coordination chemistry of tert-butylphosphonate is further exemplified by the synthesis of various divalent metal tert-butylphosphonates of the form MII[(CH₃)₃CPO₃]·xH₂O, where M can be Co, Mn, or Zn. capes.gov.br The structure of Co[(CH₃)₃CPO₃]·H₂O reveals a unique layered arrangement, distinct from n-alkyl phosphonate analogues, a difference attributed directly to the steric demands of the bulky tert-butyl group. capes.gov.br
Coordination Chemistry and Supramolecular Assembly of Tert Butylphosphonate Compounds
Formation of High-Nuclearity Metal Clusters with Tert-Butylphosphonate Ligands
The bulky tert-butylphosphonate ligand plays a crucial role in the assembly of high-nuclearity metal clusters, yielding a variety of novel topologies.
Synthesis and Structural Characterization of Manganese(III) Phosphonate (B1237965) Clusters
The reaction of manganese salts with tert-butylphosphonic acid, often in the presence of co-ligands, has produced a range of manganese(III) phosphonate clusters with varying nuclearities. For instance, the use of different N-containing co-ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy) in a system containing tert-butylphosphonic acid and manganese acetate (B1210297) leads to distinct cluster types. acs.org The use of 'phen' results in a pentanuclear Mn(III) cluster, [Mn₅O₃(t-BuPO₃)₂(MeCOO)₅(H₂O)(phen)₂], while 'bpy' yields a tetranuclear cluster, [Mn₄O₂(t-BuPO₃)₂(RCOO)₄(bpy)₂] (where R = Me or Ph). acs.org
In the pentanuclear cluster, five Mn(III) atoms are bridged by three μ₃-oxo groups and capped by two tert-butylphosphonate groups, forming a basket-like cage structure. acs.orgelectronicsandbooks.com The tetranuclear clusters feature a [Mn₄(μ₃-O)₂]⁸⁺ core with the four Mn(III) atoms arranged in an extended "butterfly-like" conformation, capped by two μ₃-tert-butylphosphonate ligands. acs.orgelectronicsandbooks.com
Furthermore, the reaction of Mn(O₂CMe)₂ and NBuⁿ₄MnO₄ with tert-butylphosphonic acid in the presence of different bases has led to the synthesis of nona- and trideca-nuclear manganese(III) clusters. rsc.org The nonanuclear cluster, [Mn₉O₆(t-BuPO₃)₂(O₂CMe)₁₁(MeCOOH)(H₂O)], features a core of two [Mn₃O] units linked to a nearly linear [Mn₃] unit. rsc.org The tridecanuclear cluster, [NBuⁿ₄][Mn₁₃O₆(t-BuPO₃)₁₀(OH)₂(N₃)₆(MeCOOH)₂(H₂O)₂], possesses a central disk-like [Mn₇O₆] unit connected to six other manganese atoms. rsc.org All six-coordinated Mn(III) centers in these clusters exhibit Jahn-Teller distortion. rsc.org
Table 1: Examples of Manganese(III) Tert-Butylphosphonate Clusters
| Compound Formula | Nuclearity | Core Structure | Magnetic Properties | Reference |
|---|---|---|---|---|
| [Mn₅O₃(t-BuPO₃)₂(MeCOO)₅(H₂O)(phen)₂] | Pentanuclear | Basket-like cage with [Mn₅(μ₃-O)₃] core | Ferromagnetic and Antiferromagnetic | acs.orgelectronicsandbooks.com |
| [Mn₄O₂(t-BuPO₃)₂(MeCOO)₄(bpy)₂] | Tetranuclear | Extended "butterfly-like" [Mn₄(μ₃-O)₂]⁸⁺ core | Antiferromagnetic | acs.orgelectronicsandbooks.com |
| [Mn₉O₆(t-BuPO₃)₂(O₂CMe)₁₁(MeCOOH)(H₂O)] | Nonanuclear | Two [Mn₃O] units connected to a linear [Mn₃] unit | Overall Ferromagnetic | rsc.org |
| [NBuⁿ₄][Mn₁₃O₆(t-BuPO₃)₁₀(OH)₂(N₃)₆(MeCOOH)₂(H₂O)₂] | Tridecanuclear | Mn-centered disklike [Mn₇O₆] unit linked to six Mn atoms | Overall Antiferromagnetic | rsc.org |
Assembly of Silver(I) Ethynide Coordination Networks and Composite Clusters
The combination of tert-butylphosphonate with silver(I) ethynide precursors results in the formation of intricate coordination networks and high-nuclearity composite clusters. nih.gov The reaction of AgC≡CR (R = Ph, C₆H₄OCH₃-4, tBu), tert-butylphosphonic acid, and AgX (X = NO₃, BF₄) has yielded several new silver(I) ethynide complexes. nih.gov
Single-crystal X-ray analysis has revealed that these complexes can form different structures, including layered coordination networks and high-nuclearity composite clusters. nih.gov These clusters can encapsulate template ions like nitrate (B79036) and chloride, and are supported by the tert-butylphosphonate ligands. nih.gov For instance, high-nuclearity heterometallic tert-butylethynide clusters have been assembled using tert-butylphosphonate. nih.govtandfonline.com
Structural Arrangements of Divalent Metal Tert-Butylphosphonates (Co, Mn, Zn, Cu)
The synthesis of divalent metal tert-butylphosphonates with the general formula Mᴵᴵ[(CH₃)₃CPO₃]·xH₂O (where Mᴵᴵ = Co, Mn with x=1; Mᴵᴵ = Zn with x=2/3) and Cu₁.₇₅O₀.₇₅[(CH₃)₃CPO₃]·H₂O has been reported. rsc.orgrsc.orgcapes.gov.br The structure of Co[(CH₃)₃CPO₃]·H₂O, which crystallizes in the monoclinic space group P2₁/c, reveals a layered arrangement that differs from that of n-alkyl metal phosphonates due to the steric hindrance of the tert-butyl group. rsc.orgcapes.gov.br The cobalt, manganese, and zinc compounds are structurally related. rsc.orgcapes.gov.br Magnetic measurements indicate the presence of high-spin Mn(II) or Co(II) ions in both octahedral and tetrahedral coordination environments. rsc.orgcapes.gov.br
The reaction of metal acetates with tert-butylphosphonic acid and 2-aminopyridine (B139424) leads to the formation of cubic transition metal phosphonates, [(t)BuPO₃M(2-apy)]₄ (M= Zn, Co), whose core structure is similar to the D4R secondary building unit of zeolites. nih.gov These molecules form a 3D supramolecular assembly through N-H···O hydrogen bonding. nih.gov When 4,4'-bipyridine (B149096) is used as a bridging ligand with copper and manganese, one-dimensional polymeric compounds like [M((t)BuPO₃H)₂(4,4'-bipy)(H₂O)₂]n are formed. nih.gov
Influence of the Tert-Butyl Group on Cluster Stabilization and Topology
The bulky tert-butyl group exerts a significant steric influence that is critical in directing the assembly and stabilization of metal phosphonate clusters. This steric hindrance prevents the formation of simple polymeric structures often observed with smaller phosphonate ligands, instead favoring the formation of discrete, high-nuclearity molecular clusters. rsc.orgcapes.gov.br
Supramolecular Architectures of Tert-Butylphosphonic Acid
Tert-butylphosphonic acid itself exhibits a rich supramolecular chemistry, forming different hydrogen-bonded assemblies depending on the solvent environment.
Solvent-Dependent Hydrogen-Bonded Assemblies (Hexamers, One-Dimensional Polymers)
The self-assembly of tert-butylphosphonic acid is highly sensitive to the solvent used. In nonpolar solvents such as chloroform (B151607) (CDCl₃), it forms hexameric structures stabilized by cooperative hydrogen bonds. In contrast, in polar solvents like acetonitrile, it tends to form one-dimensional polymers. In polar aprotic media, such as a mixture of freonic gases, tert-butylphosphonic acid forms highly symmetric, cage-like tetramers held together by eight O-H···O hydrogen bonds. mdpi.comresearchgate.net In these tetramers, each phosphonic acid molecule is hydrogen-bonded to three other molecules, acting as a proton donor for two bonds and a proton acceptor for two bonds. mdpi.comresearchgate.net
Table 2: Supramolecular Assemblies of Tert-Butylphosphonic Acid
| Solvent Type | Dominant Assembly | Stabilizing Interactions | Reference |
|---|---|---|---|
| Nonpolar (e.g., CDCl₃) | Hexamers | Cooperative Hydrogen Bonding | |
| Polar (e.g., acetonitrile) | One-Dimensional Polymers | Hydrogen Bonding | |
| Polar Aprotic (e.g., freonic mixtures) | Cage-like Tetramers | Eight O-H···O Hydrogen Bonds | mdpi.comresearchgate.net |
Formation of Hydrogen-Bonded Cage Tetramers in Polar Aprotic Media
The self-association of phosphonic acids, particularly tert-butylphosphonic acid (tBuPO₃H₂), in solution has been a subject of detailed investigation. In polar aprotic media, tert-butylphosphonic acid exhibits a remarkable tendency to form highly symmetric, cage-like tetramers. mdpi.comresearchgate.net This self-assembly is driven by the formation of a robust network of hydrogen bonds. mdpi.com
Low-temperature liquid-state ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Density Functional Theory (DFT) calculations, have conclusively demonstrated the formation of these tetrameric structures. mdpi.com The studies were conducted in a freonic mixture (CDF₃/CDF₂Cl), which serves as a polar aprotic medium, at temperatures as low as 100 K. mdpi.com
The resulting tetramer is a three-dimensional, cage-like structure held together by eight strong O-H···O hydrogen bonds. mdpi.com In this arrangement, each tert-butylphosphonic acid molecule is hydrogen-bonded to three neighboring molecules. It acts as a proton donor for two hydrogen bonds and a proton acceptor for another two. mdpi.comresearchgate.net This extensive hydrogen-bonding network contributes significantly to the enthalpic stability of the complex. mdpi.com
The characteristics of these hydrogen-bonded tetramers are crucial for understanding the behavior of phosphonic acids in various applications, including their role in proton-conducting polymers, where such structures might be fully or partially retained. mdpi.com
Table 1: Structural and Spectroscopic Data for Tert-Butylphosphonic Acid Tetramer
This table summarizes key parameters determined from experimental and computational studies of the hydrogen-bonded cage tetramer of tert-butylphosphonic acid in a polar aprotic medium.
| Parameter | Value / Description | Source(s) |
| Stoichiometry | Tetramer ((tBuPO₃H₂)₄) | mdpi.com |
| Medium | Polar aprotic (e.g., CDF₃/CDF₂Cl mixture) | mdpi.com |
| Primary Bonding | 8 intermolecular O-H···O hydrogen bonds | mdpi.com |
| Molecular Arrangement | Each acid molecule bonded to 3 others | mdpi.comresearchgate.net |
| H-Bonding Role | Each molecule: 2x proton donor, 2x proton acceptor | mdpi.comresearchgate.net |
| Overall Structure | Cage-like, distorted tetrahedron | mdpi.com |
| Formal Symmetry | C₂ | mdpi.comresearchgate.net |
| Investigative Methods | Low-temperature ¹H and ³¹P NMR, DFT Calculations | mdpi.com |
| H-Bond Energy (avg) | 42–43 kJ/mol |
Coordination Behavior with Specific Metal Centers in Catalytic Systems (e.g., Vanadium(IV))
The coordination of tert-butylphosphonate with metal centers is fundamental to its application in catalysis. The bulky tert-butyl group plays a significant role, often preventing the formation of extended polymeric structures and favoring the creation of discrete, soluble molecular clusters. researchgate.net This steric influence is particularly evident in its coordination with vanadium. researchgate.net Furthermore, the electron-donating nature of the tert-butyl group can enhance the basicity of the phosphonate oxygen atoms, potentially leading to stronger metal-ligand bonds.
Tert-butylphosphonic acid has been successfully employed in the synthesis of various vanadium complexes, including dinuclear vanadium(IV) species and higher nuclearity cages. researchgate.net In contrast to less sterically hindered phosphonates like methylphosphonate (B1257008), which tend to yield polymeric materials with vanadium(III), the use of tert-butylphosphonate facilitates the isolation of molecular species.
A notable example is the reaction of VCl₃ with tert-butylphosphonic acid in the presence of pyridine, which yields a pentanuclear vanadium(III) cage, [V℠₅(µ₃-OH)(O₃PtBu)₆Cl₂(py)₆]. researchgate.net This highlights the ligand's ability to support the assembly of complex multinuclear architectures.
In the context of catalysis, vanadium complexes are of great interest for oxidation reactions. mdpi.commdpi.com Vanadium(IV) complexes, in particular, are investigated as catalysts for the oxidation of hydrocarbons and alcohols, often using peroxides like tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.commdpi.comcore.ac.uk The catalytic cycle can be complex, potentially involving redox changes between V(IV) and V(V) species. core.ac.ukresearchgate.net For instance, the epoxidation of cyclohexene (B86901) using vanadyl acetylacetonate (B107027) (VO(acac)₂) and TBHP involves the formation of various active vanadium peroxy compounds through coordination and ligand exchange. core.ac.uk While tert-butylphosphonate itself is the ligand, the use of TBHP as an oxidant in these systems introduces tert-butanol (B103910) and tert-butoxide anions, which can also participate in ligand exchange reactions at the vanadium center. core.ac.uk
The coordination environment of vanadium is crucial for catalytic activity. Studies on various vanadium(IV) complexes show that their effectiveness in oxidizing substrates like phenylethanol and cyclohexanol (B46403) depends significantly on the ligand framework. mdpi.com The ability of tert-butylphosphonate to form stable, well-defined molecular complexes with vanadium(IV) makes it a valuable ligand for developing new catalytic systems.
Table 2: Examples of Vanadium-Phosphonate Complexes and Catalytic Applications
This table provides examples of vanadium complexes synthesized with phosphonate ligands, including tert-butylphosphonate, and their relevance in coordination chemistry and catalysis.
| Complex / System | Vanadium Oxidation State | Phosphonate Ligand | Key Structural / Chemical Feature | Application / Research Focus | Source(s) |
| [V℠₅(µ₃-OH)(O₃PtBu)₆Cl₂(py)₆] | III | tert-Butylphosphonate | Pentanuclear molecular cage | Synthesis of molecular vanadium(III) phosphonates | researchgate.net |
| Dinuclear V(IV) Complexes | IV | tert-Butylphosphonic acid | Dicationic molecular species | Preparation of V(IV) phosphonate complexes | |
| [V℠₄(µ₄-O)(µ-OH)₂(O₃PCPh₃)₄(py)₄] | III | Tritylphosphonate | Distorted tetrahedron of V(III) centers; used for comparison with less sterically demanding phosphonates | Synthesis of molecular vanadium(III) phosphonates | researchgate.net |
| VO(acac)₂ / TBHP | IV / V | (Not a phosphonate complex, but relevant catalytic system) | Forms active vanadium peroxy species in solution | Catalytic epoxidation of cyclohexene | core.ac.uk |
| [VO(N∩O)₂] type complexes | IV | (Not a phosphonate complex, but relevant catalytic system) | Bis-chelated V(IV)O complexes | Catalytic oxidation of alcohols and hydrocarbons | mdpi.com |
Advanced Applications of Tert Butylphosphonate in Materials Science and Catalysis
Surface Modification and Hybrid Nanomaterials
The unique chemical properties of tert-butylphosphonate and its derivatives have led to their increasing use in the advanced synthesis and modification of nanomaterials. These compounds play a crucial role as surfactants, grafting agents, and components of complex hybrid materials, enabling the development of novel materials with tailored properties for a variety of applications.
Utilization as a Surfactant for Nanoparticle Synthesis and Stabilization (e.g., Barium Titanate)
Tert-butylphosphonic acid has proven to be an effective surfactant for the synthesis and stabilization of nanoparticles, most notably barium titanate (BaTiO₃). unm.edu The bulky tert-butyl group provides significant steric hindrance, which prevents the agglomeration of nanoparticles during and after their synthesis. unm.edu This is particularly important for maintaining the unique nanoscale properties of the materials, as aggregation can reduce the interfacial area and compromise these characteristics. unm.edu
In the synthesis of barium titanate nanoparticles, tert-butylphosphonic acid is introduced to create a stable, well-dispersed colloid. unm.edu This is achieved through a ligand exchange reaction where the hydroxyl (-OH) ligands on the surface of the as-synthesized nanoparticles are replaced by the bulkier tert-butyl groups. unm.edu This surface modification not only stabilizes the nanoparticles in solution but also allows for their homogeneous dispersion within polymer matrices, a critical factor for the fabrication of high-performance nanocomposites. unm.edu
Research has shown that the use of tert-butylphosphonic acid as a surfactant can effectively reduce the agglomeration of barium titanate nanoparticles, leading to an increase in the dielectric constant of the resulting epoxy composites as the volume loading of the nanoparticles increases. unm.edu The stabilization mechanism is based on promoting steric repulsion between the nanoparticles, ensuring they remain discrete and well-dispersed. unm.edu
| Nanoparticle | Surfactant | Role of Surfactant | Outcome |
| Barium Titanate (BaTiO₃) | Tert-butylphosphonic acid | Prevents agglomeration via steric hindrance. | Stable, well-dispersed nanoparticles; enhanced dielectric properties in composites. unm.edu |
| Zinc Oxide (ZnO) | Tert-butylphosphonic acid | Controls particle size and graft density. | Monodisperse, surface-modified nanoparticles for transparent nanocomposites. scispace.com |
Selective Grafting of Tert-Butyl Phosphonate (B1237965) Esters onto Oxide Nanoparticles (e.g., TiO₂, SnO₂)
Di-tert-butyl phosphonate esters serve as highly effective and selective grafting agents for modifying the surfaces of oxide nanoparticles such as titanium dioxide (TiO₂) and tin dioxide (SnO₂). researchgate.net A key advantage of using the tert-butyl ester form is that it allows for the anchoring of functional groups to the nanoparticle surface under mild conditions. researchgate.net This selective grafting is crucial for creating tailored surface properties without altering the bulk characteristics of the nanoparticles.
A bifunctional coupling reagent containing both a triisopropoxysilyl group and a di-tert-butyl phosphonate ester has been synthesized for this purpose. researchgate.net The tert-butyl phosphonate ester end of the molecule selectively binds to the surface of TiO₂ and SnO₂ nanoparticles. researchgate.net Significantly, the triisopropoxysilyl group remains intact during this process and does not react with the oxide surface, making it available for subsequent reactions. researchgate.net This approach allows for a two-step functionalization process, where the nanoparticle is first anchored and then further modified via the reactive triisopropoxysilyl group.
The use of tert-butyl esters as protecting groups is favored because they can be removed by thermal deprotection at temperatures below the degradation point of the entire organosilane, a cleaner alternative to the harsher conditions required for other esters. uantwerpen.be This method of selective grafting has been instrumental in developing polymer-grafted nanoparticles and other advanced materials. rit.edu
Incorporation into Organic-Inorganic Hybrid Materials and Nanocomposites
Tert-butylphosphonate and its derivatives are integral components in the creation of organic-inorganic hybrid materials and nanocomposites. beilstein-journals.orgnih.govresearchgate.netsioc-journal.cnrsc.orgacademie-sciences.frrsc.org These materials combine the properties of both organic and inorganic components at a molecular level, leading to novel functionalities. sioc-journal.cnrsc.org
The coordination properties of phosphonic acids, including those with tert-butyl groups, are utilized to link organic moieties to inorganic frameworks. nih.gov Di-tert-butyl phosphonates are precursors that can be converted to phosphonic acids under milder acidic conditions, which is beneficial when working with sensitive functional groups. beilstein-journals.orgnih.gov This chemistry has been employed in the synthesis of phosphonic acid analogues of peptides and gadolinium complexes for magnetic resonance imaging (MRI). beilstein-journals.orgnih.gov
In the realm of nanocomposites, tert-butylphosphonic acid-modified nanoparticles are dispersed into polymer matrices to enhance their physical properties. unm.eduscispace.com For instance, surface-modified zinc oxide (ZnO) nanoparticles with a tert-butylphosphonate shell can be readily redispersed into monomers like methyl methacrylate (B99206) (MMA) for in-situ bulk polymerization. scispace.com This results in transparent nanocomposites with a high concentration of well-dispersed nanoparticles. scispace.com Similarly, polyethylene (B3416737) polymer compositions containing salts of branched alkylphosphonic acids, such as calcium tert-butylphosphonate, have been developed, where the salt acts as a nucleating agent for the polymer. google.com This leads to improved crystallization behavior and reduced shrinkage in the final product. google.com
Catalytic Applications of Metal Phosphonate Complexes
Metal complexes incorporating tert-butylphosphonate ligands are emerging as significant players in the field of catalysis, demonstrating utility in both heterogeneous and homogeneous systems. The unique steric and electronic properties of the tert-butylphosphonate group contribute to the stability and reactivity of these catalysts.
Development of Vanadyl Phosphonate-Modified Silicas as Oxidation Catalysts
Vanadyl phosphonate-modified silicas have been developed as effective catalysts for oxidation reactions. rsc.orgresearchgate.net Porous ethylphosphonic acid-modified silicas can be post-modified with vanadyl sulfate (B86663) to create vanadyl derivatives. rsc.org These materials have been characterized using various techniques, including porosimetry, elemental analysis, and spectroscopy. rsc.org
One such vanadyl derivative has demonstrated its utility as a catalyst for the oxidation of cis-cyclooctene using aqueous hydrogen peroxide as the oxidant. rsc.org While the specific use of tert-butylphosphonate in this exact system is not explicitly detailed in the provided search results, the modification of silica (B1680970) with phosphonates to support vanadia catalysts is a known strategy. capes.gov.briitm.ac.in This modification leads to a higher dispersion of the active vanadia phase, even at high loadings, compared to conventional V₂O₅ catalysts on unmodified silica. capes.gov.briitm.ac.in Phosphate-modified silica-supported V₂O₅ catalysts have shown high selectivity towards formaldehyde (B43269) in the partial oxidation of methanol. capes.gov.briitm.ac.in The principle of using phosphonate-modified silicas to enhance the catalytic performance of vanadium oxides is well-established. capes.gov.briitm.ac.in
Corrosion Inhibition Formulations
Tert-butylphosphonate derivatives have demonstrated significant potential in the formulation of advanced corrosion inhibitors, particularly for the protection of carbon steel in various industrial environments.
Research has revealed a potent synergistic effect when tertiary butyl phosphonate (TBP) is combined with zinc ions (Zn²⁺) and citrate (B86180) to protect carbon steel, especially in low-chloride aqueous environments. emerald.com A ternary inhibitor system composed of these three components has been shown to be significantly more effective than a binary system of only TBP and zinc ions. emerald.com
In a neutral pH environment, this ternary formulation achieved a maximum corrosion inhibition efficiency of 96%. emerald.comresearchgate.net This is a marked improvement over the 79% efficiency offered by a binary system, even when the concentrations of TBP and zinc ions in the binary system were higher. emerald.com The enhanced performance of the ternary system is attributed to the cooperative interaction between the three components. The formulation's effectiveness is maintained across a pH range of 5 to 8. emerald.comresearchgate.net The bulky nature of the tertiary butyl phosphonate is thought to enable coverage of a large surface area even at low concentrations. emerald.com
The development of such ternary inhibitor formulations is valuable for applications like cooling water systems, as they provide high levels of protection while using relatively lower concentrations of phosphonate and zinc ions. emerald.comresearchgate.net
Inhibition Efficiency of TBP Formulations on Carbon Steel
| Inhibitor System | Components | Max. Inhibition Efficiency (%) | Environment |
|---|---|---|---|
| Ternary System | Tertiary Butyl Phosphonate (TBP), Zinc Ions (Zn²⁺), Citrate | 96 | Low-chloride, Neutral pH emerald.comresearchgate.net |
| Binary System | Tertiary Butyl Phosphonate (TBP), Zinc Ions (Zn²⁺) | 79 | Low-chloride, Neutral pH emerald.com |
The protective action of the tertiary butyl phosphonate, zinc, and citrate system stems from the formation of a stable, thin film on the metal surface. emerald.comresearchgate.net This process involves the chemisorption of the inhibitor molecules onto the steel. mdpi.com
Studies using potentiostatic polarization have determined that the inhibitor combination functions as a "mixed-type" inhibitor. This means it affects both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. However, its effect is predominantly cathodic. emerald.comresearchgate.net
The protective film itself is a complex structure. Surface analysis techniques like X-ray diffraction and X-ray photoelectron spectroscopy have revealed that the film is composed of zinc hydroxide (B78521) (Zn(OH)₂) and a complex of iron ions (both Fe²⁺ and Fe³⁺) with tertiary butyl phosphonate and citrate (Fe²⁺/Fe³⁺-TBP-citrate). researchgate.net Phosphonates, in general, are known to form complex polymeric films with metal cations, which act as a barrier to corrosive elements. mdpi.com This passivating layer is dense and not very porous, which prevents corrosive agents from reaching the metal surface. bama-technologies.com The formation of this stable, multi-layer film is the primary mechanism for the high corrosion resistance observed. researchgate.netrsc.org
Application as Intermediates in Pharmaceutical Synthesis (e.g., Tenofovir (B777), Adefovir)
Di-tert-butyl phosphonate derivatives are crucial intermediates in the synthesis of important antiviral drugs, including Tenofovir and Adefovir. acs.orgacs.org These phosphonate esters serve as key building blocks in forming the core structure of these active pharmaceutical ingredients (APIs). acs.org
A developed synthetic route utilizes di-tert-butyl oxymethyl phosphonates for the preparation of Tenofovir. acs.orgacs.org The process begins with the efficient synthesis of crystalline di-tert-butyl(hydroxymethyl)phosphonate. mit.edu This intermediate is then converted to a more reactive form, (di-tert-butoxyphosphoryl)methyl methanesulfonate (B1217627), through O-mesylation. acs.orgmit.edu
This activated intermediate is the key electrophile used in a two-step sequence to synthesize Tenofovir. acs.orgmit.edu The alkylation of (R)-9-(2-hydroxypropyl)adenine (HPA) is carried out using a base, followed by the removal of the tert-butyl protecting groups with aqueous acid to yield the final drug. acs.orgacs.org This method has proven highly efficient, affording Tenofovir (PMPA) in a 72% yield on a 5-gram scale. acs.orgmit.educhemistryviews.org
The same protocol has been successfully applied to the synthesis of Adefovir, another antiviral medication used to treat hepatitis B, achieving a 64% yield on a 1-gram scale. acs.orgacs.orgmit.edu The use of tert-butyl phosphonates is advantageous because the tert-butyl groups can be removed under aqueous acidic conditions more readily than other alkyl groups, simplifying the final deprotection step in the synthesis. mit.educhemistryviews.org
Synthesis Yields of Antivirals Using Di-tert-butyl Phosphonate Intermediate
| Target Compound | Intermediate Used | Yield (%) | Scale |
|---|---|---|---|
| Tenofovir | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | 72 | 5 g acs.orgacs.orgmit.edu |
| Adefovir | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | 64 | 1 g acs.orgacs.orgmit.edu |
Table of Mentioned Chemical Compounds
| Compound Name | Formula/Type |
|---|---|
| Butyl tert-butylphosphonate | Organophosphorus Compound |
| Tertiary Butyl Phosphonate (TBP) | C₄H₁₁O₃P |
| Zinc Ion | Zn²⁺ |
| Citrate | C₆H₅O₇³⁻ |
| Carbon Steel | Iron-Carbon Alloy |
| Zinc Hydroxide | Zn(OH)₂ |
| Tenofovir | C₉H₁₄N₅O₄P |
| Adefovir | C₈H₁₂N₅O₄P |
| Di-tert-butyl phosphonate | C₈H₁₉O₃P |
| Di-tert-butyl(hydroxymethyl)phosphonate | C₉H₂₁O₄P |
| (Di-tert-butoxyphosphoryl)methyl methanesulfonate | C₁₀H₂₃O₆PS |
| (R)-9-(2-hydroxypropyl)adenine (HPA) | C₈H₁₁N₅O |
| Diethyl phosphite (B83602) | C₄H₁₁O₃P |
| Phosphorus trichloride | PCl₃ |
| Sodium tert-butoxide | C₄H₉NaO |
| 2-methyl-tetrahydrofuran | C₅H₁₀O |
| Paraformaldehyde | (CH₂O)n |
Spectroscopic and Structural Elucidation Techniques in Tert Butylphosphonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Mechanistic Studies
NMR spectroscopy is a cornerstone technique in the study of tert-butylphosphonates, providing detailed information about the molecular structure, reaction kinetics, and the nature of chemical bonding.
³¹P NMR spectroscopy is a particularly powerful tool for studying organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope, which results in sharp signals and a wide range of chemical shifts. huji.ac.il This technique is routinely used to monitor the progress of reactions involving tert-butylphosphonates, allowing for the identification of reactants, intermediates, and final products in real-time. researchgate.netmagritek.com
For instance, in the synthesis of di-tert-butyl phosphite (B83602), ³¹P NMR is crucial for determining the purity of the product and identifying byproducts like tri-tert-butyl phosphate. chemrxiv.org The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For example, the oxidation of tricyclohexylphosphine (B42057) can be followed by observing the disappearance of the phosphine (B1218219) signal at 9.95 ppm and the appearance of the phosphine oxide signal at 47.3 ppm. magritek.com This sensitivity allows researchers to distinguish between different phosphonate (B1237965) species and to quantify their relative concentrations in a mixture. researchgate.netchemrxiv.org
The utility of ³¹P NMR extends to studying the mechanisms of reactions. By analyzing changes in the spectra over time, researchers can gain insights into reaction kinetics and the formation of transient species. researchgate.net For example, it has been used to follow the hydroxymethylation of di-tert-butyl phosphite, ensuring the correct stoichiometry and minimizing byproduct formation. chemrxiv.org
Table 1: Illustrative ³¹P NMR Chemical Shifts for Selected Phosphorus Compounds
| Compound/Species | Chemical Shift (ppm) | Context |
| Tricyclohexylphosphine | 9.95 | Ligand before oxidation magritek.com |
| Tricyclohexylphosphine oxide | 47.3 | Product after oxidation magritek.com |
| Diethyl phosphonate | Varies | Decoupled spectrum shows a single peak, while coupled spectrum shows splitting. huji.ac.il |
| Di-tert-butyl phosphite | Not specified | Used to determine purity and identify byproducts. chemrxiv.org |
Note: Chemical shifts are dependent on the solvent and other experimental conditions.
While ³¹P NMR provides information about the phosphorus center, a complete structural elucidation of tert-butylphosphonate derivatives requires the use of other NMR active nuclei, primarily ¹H and ¹³C NMR.
¹³C NMR Spectroscopy: ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the tert-butyl and butyl groups can be assigned to confirm the connectivity of the molecule. rsc.orgsigmaaldrich.compitt.edu
²⁹Si NMR Spectroscopy: In cases where tert-butylphosphonates are modified with silicon-containing groups or are attached to silica (B1680970) surfaces, ²⁹Si NMR becomes an invaluable tool. It provides direct information about the silicon environment, helping to characterize the nature of the bonding between the phosphonate and the silicon atom or surface. researchgate.netresearchgate.net For instance, ²⁹Si{¹H} NMR can be used to identify silylboronate species formed in catalytic reactions. researchgate.net
Table 2: Representative ¹H NMR Chemical Shift Data for the Tert-Butyl Group
| Compound/Context | Solvent | Chemical Shift (ppm) | Multiplicity |
| Tert-butyl alcohol | CDCl₃ | 1.28 | s sigmaaldrich.com |
| Tert-butyl alcohol | (CD₃)₂SO | 1.11 | s sigmaaldrich.com |
| Tert-butyl methyl ether | CDCl₃ | 1.19 | s sigmaaldrich.com |
| [Li(DME)₃][Er(t-Bu)₄] | Not specified | -11 | broad resonance illinois.edu |
| [Li(DME)₃][Tb(t-Bu)₄] | Not specified | -76.6 | broad resonance illinois.edu |
Note: Chemical shifts can vary depending on the solvent, temperature, and concentration. sigmaaldrich.comcarlroth.com
Solid-state NMR (ssNMR) spectroscopy is essential for studying tert-butylphosphonates in the solid phase, particularly when they are attached to surfaces, such as in catalysts or functionalized materials. preprints.org Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics of molecules in a solid matrix. preprints.org
Magic Angle Spinning (MAS) is a key technique in ssNMR that helps to average out anisotropic interactions, leading to narrower and more resolved spectral lines. preprints.orgnih.gov By using ³¹P and ²⁹Si CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR, researchers can investigate the binding of tert-butylphosphonates to silica surfaces. researchgate.net These studies can reveal the formation of different structural units (T² and T³) and the presence of hydrogen bonding interactions with the surface. researchgate.net High-field solid-state NMR, performed at high magnetic fields and fast MAS rates, further enhances spectral resolution, enabling the detailed characterization of surface species. preprints.orgnih.gov For example, ³¹P solid-state NMR has been used to show that tert-butylphosphonate ligands bond to the surface of Al₃₀ clusters with the tert-butyl group pointing away from the surface. datapdf.com
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy techniques, such as FTIR, are complementary to NMR and provide valuable information about the functional groups and bonding within tert-butylphosphonate compounds and their complexes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. osti.govsrainstruments.com The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes. mdpi.com
In the context of tert-butylphosphonate research, FTIR is used to:
Confirm the presence of key functional groups: The P=O, P-O-C, and C-H bonds in butyl tert-butylphosphonate give rise to characteristic absorption bands in the IR spectrum. nih.gov
Study coordination to metal centers: When a tert-butylphosphonate acts as a ligand and binds to a metal ion, the frequency of the P=O stretching vibration often shifts. osti.govemerald.com This shift provides evidence of coordination and can give insights into the strength of the metal-ligand bond.
Characterize surface films: FTIR has been used to analyze protective films formed on metal surfaces by corrosion inhibitors containing tertiary butyl phosphonate. emerald.com By comparing the spectrum of the film to that of the pure phosphonic acid, researchers can identify the chemical nature of the protective layer. emerald.com For instance, in the study of corrosion inhibition on carbon steel, the FTIR spectrum of the protective film showed the presence of Fe²⁺/Fe³⁺-TBP-citrate complexes. emerald.com
Table 3: Key FTIR Absorption Bands for Tert-Butylphosphonic Acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| P=O | Stretch | ~1200 - 950 |
| P-O | Stretch | ~1050 - 850 |
| O-H | Stretch (of P-OH) | Broad, ~3000 - 2500 |
| C-H | Stretch (of t-butyl) | ~2960, ~2870 |
Note: The exact positions of the absorption bands can vary depending on the physical state of the sample (e.g., solid, liquid) and its chemical environment (e.g., coordination to a metal).
Electron Paramagnetic Resonance (EPR) and UV-Vis Spectroscopy in Metal Complex Investigations
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. wikipedia.org It is particularly valuable for studying the electronic structure and coordination environment of paramagnetic metal centers in tert-butylphosphonate complexes. wikipedia.orgrsc.org
EPR spectroscopy provides information about the g-factor and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands surrounding the metal ion. wikipedia.org For example, in studies of cobalt(II) and manganese(II) tert-butylphosphonates, the observed magnetic moments were consistent with the presence of high-spin Mn(II) or Co(II) in both octahedral and tetrahedral environments, a finding supported by EPR data. capes.gov.br
UV-Visible (UV-Vis) spectroscopy is another key technique used to investigate the electronic properties of metal complexes. libretexts.orgej-eng.orgamazonaws.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. amazonaws.com For transition metal complexes, these absorptions are often associated with d-d electronic transitions, where an electron is excited from a lower energy d-orbital to a higher energy one. libretexts.org
The position and intensity of the absorption bands in a UV-Vis spectrum are influenced by the identity of the metal ion, its oxidation state, and the coordination environment provided by the ligands. bath.ac.uk In the case of tert-butylphosphonate complexes, UV-Vis spectroscopy can be used to confirm the coordination of the phosphonate ligand to the metal center and to probe changes in the electronic structure upon formation of the complex. dntb.gov.ua For instance, the color of transition metal complexes, which arises from the absorption of certain wavelengths of visible light, can provide initial clues about the coordination geometry. libretexts.org
Mass Spectrometry for Compositional Analysis and Reaction Pathway Elucidation (e.g., LC/MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. food.gov.uk When coupled with a separation technique like liquid chromatography (LC), it becomes LC/MS, a highly sensitive and selective method for analyzing complex mixtures and elucidating reaction pathways. lcms.czbeilstein-journals.org
In the study of this compound and its derivatives, mass spectrometry is crucial for confirming the identity of synthesized compounds and for tracking the progress of reactions. mit.edu For example, in the synthesis of antiviral drugs like Tenofovir (B777), where di-tert-butyl phosphonate is a key intermediate, LC/MS can be used to monitor the formation of the desired product and identify any byproducts. mit.edu
The technique is also valuable for analyzing the composition of metal-organic frameworks and other coordination compounds. Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize mixed-valent manganese-calcium phosphonate cage complexes, providing evidence for the integrity of the cluster in solution. warwick.ac.uk
Furthermore, LC/MS plays a role in safety assessments of materials containing tert-butylphosphonate derivatives. For instance, in the evaluation of calcium tert-butylphosphonate as an additive in food contact materials, LC/MS was used to determine its aqueous solubility by measuring the concentration of the phosphonate dianion in a saturated solution. food.gov.uk The high sensitivity of LC-MS/MS is particularly useful for detecting and quantifying trace amounts of these compounds. mdpi.com
Theoretical and Computational Investigations of Tert Butylphosphonate Systems
Density Functional Theory (DFT) Studies on Molecular and Surface Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the interactions of tert-butylphosphonate molecules with various surfaces, their binding configurations, and the energies associated with these interactions.
DFT simulations have been instrumental in elucidating how tert-butylphosphonic acid (tBuPA), a key tert-butylphosphonate system, interacts with metal oxide surfaces, particularly those terminated with titanium dioxide (TiO₂). These studies are crucial for applications in materials science, such as the functionalization of nanoparticles to improve their properties in composites. aps.org
Research on the interaction of tBuPA with the TiO₂-terminated surface of barium titanate (BTO), a ferroelectric material used in capacitors, has shown that the molecule binds favorably. aps.orgphenikaa-uni.edu.vn DFT calculations identified multiple stable binding modes for tBuPA on the BTO surface. phenikaa-uni.edu.vn These simulations revealed that tBuPA can dominate surface binding over other common ligands like water, hydrogen, and hydroxyl groups. phenikaa-uni.edu.vn
The binding energy, a key parameter derived from DFT calculations, quantifies the strength of the interaction. For tBuPA on the TiO₂-terminated BTO surface, a range of binding energies has been calculated, with some configurations being particularly stable. phenikaa-uni.edu.vn One study identified nine local energy minima for the tBuPA-BTO surface interaction, with binding energies as low as -2.61 eV, indicating the formation of strong, reliable bonds. phenikaa-uni.edu.vn The diprotonated form of tBuPA has been noted to bind strongly to TiO₂-terminated surfaces, with a calculated binding energy of -2.1 eV.
The binding mechanism often involves a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the metal oxide surface, leading to the formation of P-O-Ti covalent bonds. ethz.ch DFT studies on similar systems, like n-butylphosphonic acid on anatase TiO₂, have shown that the binding mode can vary with surface coverage. At low coverage, a bidentate mode where the phosphonic acid forms two bonds with surface titanium atoms is common, while at full coverage, a monodentate mode may be preferred to minimize repulsion between adjacent molecules. acs.org
| System | Computational Method | Calculated Binding Energy (eV) | Key Finding |
|---|---|---|---|
| tBuPA on TiO₂-terminated Barium Titanate (BTO) | DFT | -2.61 | Represents one of the most favorable of nine identified binding configurations. phenikaa-uni.edu.vn |
| Diprotonated tBuPA on TiO₂ surface | DFT | -2.1 | Highlights the strong binding of the diprotonated species. |
The tautomerism of phosphorus compounds, specifically the equilibrium between the pentavalent phosphonate (B1237965) form [R-P(=O)(OH)₂] and the trivalent phosphite (B83602) form [R-P(OH)₃], is a fundamental aspect of their chemistry. While specific computational studies focusing solely on the tautomerism of butyl tert-butylphosphonate were not found, research on related phosphonate and phosphite systems provides a theoretical framework. dtic.milresearchgate.net
Quantum chemical calculations using methods like Hartree-Fock and DFT are employed to determine the relative energies and stabilities of the different tautomers. dtic.mil For most simple phosphonates, calculations consistently show that the equilibrium lies far toward the pentavalent phosphonate form, which possesses a phosphoryl (P=O) group. dtic.mil The stability of the phosphonate tautomer is generally higher than the corresponding phosphite form. researchgate.net
Computational studies on the tautomerization of secondary phosphine (B1218219) oxides, which share the P(=O)H group with phosphonates, show that the pentavalent species is dominant unless strong electron-withdrawing groups are attached to the phosphorus atom. researchgate.net The energy barrier for the proton transfer required for tautomerization can also be calculated, providing insight into the kinetics of the process. These calculations often consider various pathways, including intramolecular proton transfer and solvent-mediated mechanisms. researchgate.netorientjchem.org
Ab Initio and Semi-Empirical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)
Ab initio and semi-empirical computational methods are valuable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are particularly sensitive to the chemical environment and molecular structure. modgraph.co.uk
While specific calculated NMR data for this compound is not detailed in the provided sources, the methodologies for such calculations are well-established. Ab initio methods like the Gauge-Including Atomic Orbital (GIAO) method are frequently used to calculate nuclear shielding tensors, from which NMR chemical shifts are derived. modgraph.co.uk These calculations can be performed at various levels of theory, such as DFT (e.g., B3LYP) or Hartree-Fock, with different basis sets. modgraph.co.ukmit.edu
The accuracy of these predictions is highly dependent on the chosen computational level and the quality of the input molecular geometry. modgraph.co.uk For complex molecules, these calculations can help assign specific peaks in an experimental spectrum and can be used to study the effects of conformation on chemical shifts. modgraph.co.uk Semi-empirical methods, while less computationally demanding, can also provide useful estimations of NMR parameters, particularly for larger systems. dtic.mil The development of these computational techniques allows for the prediction of spectra for molecules before they are synthesized and provides a deeper understanding of structure-property relationships. aps.orgrsc.org
Molecular Modeling and Dynamics Simulations to Predict Self-Assembly and Interfacial Behavior
Molecular modeling and, in particular, molecular dynamics (MD) simulations, are powerful techniques for studying the collective behavior of molecules over time. nih.gov These simulations can predict how individual tert-butylphosphonate molecules organize into larger structures, such as self-assembled monolayers (SAMs) on surfaces, and how they behave at interfaces. nih.govcuny.edu
MD simulations model the motion of atoms and molecules by iteratively solving Newton's equations of motion. frontiersin.org This approach can provide detailed, atomistic insight into dynamic processes like the formation of a SAM. For phosphonates on a metal oxide surface, MD could be used to simulate the initial adsorption of molecules from a solvent, their diffusion across the surface, and their eventual arrangement into an ordered layer. The simulations can reveal how factors like the bulky tert-butyl group influence the packing density and orientation of the molecules in the monolayer.
Comparative Studies and Structure Activity Relationships in Tert Butylphosphonate Chemistry
Comparison with Other Alkyl and Aryl Phosphonic Acids and Esters
The properties and reactivity of phosphonic acids and their esters are significantly influenced by the nature of the organic group attached to the phosphorus atom. The tert-butyl group, being a bulky and electron-donating substituent, imparts unique characteristics to the phosphonate (B1237965) moiety when compared to less sterically hindered alkyl or aryl analogues.
The most prominent feature of the tert-butyl group is its significant steric bulk, which profoundly influences the molecule's reactivity, stability, and intermolecular interactions.
Steric Shielding and Stability: The tert-butyl group provides exceptional steric protection to the phosphorus center. This shielding enhances the stability of tert-butylphosphonate esters against hydrolysis and oxidation compared to their less bulky counterparts like methyl or ethyl esters. researchgate.net For instance, in the context of double metal cyanide (DMC) catalysts, a catalyst bearing a di-tert-butylphosphonate ligand (DMC-DtBuP) showed remarkable resistance to hydrolysis, a quality attributed to the steric hindrance provided by the tert-butyl group. researchgate.net This steric protection also mitigates unwanted side reactions, such as acid-catalyzed dealkylation, which can be problematic for other alkyl phosphonates.
Influence on Molecular Assembly: In coordination chemistry, the steric demand of the tert-butyl group plays a crucial role in directing the architecture of metal-phosphonate complexes. While smaller phosphonate ligands like methylphosphonate (B1257008) often form extended polymeric structures with metal ions, the bulky tert-butyl group can prevent such polymerization. researchgate.net This leads to the formation of discrete molecular clusters. For example, the reaction of tert-butylphosphonic acid with zinc acetate (B1210297) yields a layered structure where the bulky organic groups dictate the ligand arrangement. Similarly, in cobalt(II) tert-butylphosphonate monohydrate, the layer arrangement is notably different from that observed in n-alkyl phosphonate analogues due to the steric effect of the tert-butyl group. capes.gov.br This principle is exploited to assemble high-nuclearity heterometallic clusters, where tert-butylphosphonic acid is used to construct complex silver(I)-ytterbium(III) phosphonate clusters. nih.gov
Impact on Reaction Rates: The steric hindrance from tert-butyl groups significantly slows down reaction rates compared to smaller alkyl groups. A clear example is seen in the hydrolysis of phosphonates. The alkaline hydrolysis of di-tert-butyl phosphinates is substantially slower than that of diethyl or diisopropyl phosphinates. nih.gov Similarly, in the acidic hydrolysis of certain alkylphosphonates, replacing a tert-butyl group with a methyl substituent led to a 100-fold increase in the reaction rate. nih.gov The Arbuzov reaction, a fundamental process in organophosphorus chemistry, is also retarded by the steric bulk of tert-butyl groups, requiring prolonged heating times.
The steric and electronic properties of the tert-butyl group can lead to different reaction outcomes and mechanistic pathways compared to other phosphonates.
Regioselectivity: The steric bulk of the tert-butyl group can direct the regioselectivity of reactions. In the alkylation of (R)-9-(2-hydroxypropyl)adenine using (di-tert-butoxyphosphoryl)methyl methanesulfonate (B1217627), the reaction preferentially occurs at the less hindered hydroxyl group, minimizing byproducts from N-alkylation. In another instance, the electrochemical hetero-coupling of arenes with trialkyl phosphites showed that due to the steric hindrance from a tert-butyl group on the arene, the reaction occurred at the ortho position relative to the ester group. beilstein-journals.org
Mechanistic Pathways: The deprotection of di-tert-butyl phosphonate esters proceeds through a different mechanism than that of other alkyl esters. The cleavage is efficiently achieved with acids like trifluoroacetic acid (TFA). d-nb.info This reaction proceeds via an SN1 pathway, favored by the formation of the stable tert-butyl carbocation. d-nb.info This contrasts with the dealkylation of less hindered esters like methyl or ethyl phosphonates, which often require harsher conditions and may proceed through an SN2 mechanism. nih.govd-nb.info
Chemoselectivity: The tert-butyl group can influence the chemoselectivity of reagents. For example, bromotrimethylsilane (B50905) (BTMS) is known to cleave phosphonate esters. While it can also cleave carboxyesters, tert-butyl carboxyesters are notably less susceptible to cleavage by BTMS compared to benzyl (B1604629) esters under certain conditions, showcasing the reagent's selectivity influenced by the ester group. beilstein-journals.org
Structure-Reactivity Correlations in Tert-Butylphosphonate Transformations
The relationship between the structure of tert-butylphosphonates and their reactivity can be observed in various chemical transformations.
Electronic Effects and Basicity: The tert-butyl group is electron-donating, which slightly increases the electron density on the phosphonate oxygen atoms. This enhanced basicity can lead to stronger metal-ligand bonds compared to phosphonates with electron-withdrawing substituents like phenyl groups. This property also influences the acidity of the corresponding phosphonic acid. Tert-butylphosphonic acid has pKa values of pKa1 = 2.79 and pKa2 = 8.88 (at 25°C). In a study on water oxidation catalyzed by cobalt porphyrins, tert-butylphosphonate was used as a buffer. pnas.orgpnas.org The onset potential for the catalysis was found to decrease with more basic buffer anions, with the lowest onset potential observed in the tert-butylphosphonate buffer, which had the highest pKa among the buffers tested. pnas.orgpnas.org A linear correlation was found between the potential and the pKa of the buffer, indicating that the generation of the reactive oxidant involves the removal of a proton from the precursor. pnas.org
The following table presents the pKa values of different buffer species and the corresponding potential measured at a fixed current in the water oxidation catalysis study.
| Buffer | pKa | Potential (V vs NHE) at -50 µA |
| Phthalate | 5.51 | ~1.32 |
| Bicarbonate | 6.37 | ~1.28 |
| Na-Pi | 7.21 | ~1.23 |
| n-Butylphosphonate | 8.19 | ~1.18 |
| tert-Butylphosphonate | 8.88 | ~1.15 |
| Data sourced from studies on water oxidation catalysis by cobalt porphyrins. pnas.orgpnas.org |
Hydrolysis Rates and Steric Effects: As previously mentioned, steric hindrance is a dominant factor in the reactivity of tert-butylphosphonates. The rate of hydrolysis is inversely correlated with the size of the alkyl groups on the phosphorus ester.
The table below shows the relative rate constants for the alkaline hydrolysis of various ethyl phosphinates, highlighting the dramatic decrease in reactivity with increasing steric bulk.
| Phosphinate Ester | Temperature (°C) | Relative Rate Constant |
| Ethyl diethylphosphinate | 70 | 260 |
| Ethyl diisopropylphosphinate | 120 | 41 |
| Ethyl di-tert-butylphosphinate | 120 | 0.08 |
| Data adapted from a review on phosphinate and phosphonate hydrolysis. nih.gov |
Ligand Design Principles Based on Tert-Butylphosphonate Frameworks for Specific Applications
The unique steric and electronic properties of the tert-butylphosphonate framework are intentionally harnessed in the design of ligands and functional molecules for specific applications in catalysis, materials science, and biochemistry.
Catalysis: Tert-butylphosphonate derivatives are used as ligands in various catalytic systems. Di-tert-butyl phosphite (B83602), a precursor, is a suitable ligand for numerous cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com The bulky nature of the tert-butyl groups on the phosphorus atom can be crucial for creating a specific coordination environment around the metal center, influencing the catalyst's activity and selectivity. Furthermore, tert-butylphosphonic acid itself can act as a catalyst for reactions like transesterification.
Materials Science: The tert-butylphosphonate moiety is a valuable building block in materials science.
Metal-Organic Frameworks (MOFs): The hydrophobicity and steric bulk of the tert-butyl group are used to tune the properties of MOFs for applications like gas storage.
Nucleating Agents: Calcium tert-butylphosphonate is used as a nucleating agent in the production of polyolefins like polypropylene (B1209903) and polyethylene (B3416737). food.gov.ukfood.gov.uk It improves the physical properties of the plastic and can significantly reduce the permeation rate of water vapor and oxygen in high-density polyethylene (HDPE) films. food.gov.ukfood.gov.uk
Surface Modification: Tert-butylphosphonic acid can modify the surface of metal oxide nanoparticles (e.g., ZnO), creating a hydrophobic phosphonate coating that enhances their dispersion in polymer matrices.
Biochemical Probes and Prodrug Activation: The tert-butylphosphonate structure has been used as a hapten to generate catalytic antibodies. nih.gov By immunizing with a tert-butyl phosphonate hapten, antibodies were created that could catalyze the hydrolysis of pivaloyloxymethyl esters, which are used in prodrugs. The highest activity was observed for the bulky pivaloyloxymethyl group, demonstrating the antibody's specificity, which is derived from the structure of the hapten. This highlights a principle where the phosphonate framework mimics a transition state, and the tert-butyl group provides specific hydrophobic interactions. nih.gov
Emerging Research Directions and Advanced Methodologies
Development of Novel and Sustainable Synthetic Pathways for Butyl tert-butylphosphonate and its Analogues
The traditional synthesis of phosphonates often involves multi-step procedures and harsh reagents. Recognizing the need for greener alternatives, researchers are actively exploring more efficient and environmentally benign synthetic routes.
A significant advancement is the use of microwave-assisted synthesis. This technique has been shown to accelerate the Kabachnik-Fields condensation, a three-component reaction for preparing α-aminophosphonates. nih.gov For instance, the microwave-assisted, catalyst-free condensation of 2-formylbenzoic acid, aliphatic primary amines, and dialkyl phosphites provides high yields of isoindolin-1-one-3-phosphonates in shorter reaction times and at lower temperatures compared to conventional heating methods. nih.gov This approach also shows promise for continuous flow processes, enabling larger-scale production. nih.gov
The Michaelis-Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis, is also being adapted for greener methodologies. Microwave-assisted Michaelis-Arbuzov reactions have been demonstrated to be an efficient and sustainable route for producing haloalkylphosphonates. acs.org
Exploration of New Application Areas in Advanced Functional Materials and Nanotechnology
The unique properties of the tert-butylphosphonate group, including its strong coordination to metal ions and its bulky nature, make it a valuable component in the design of advanced materials.
Metal-Organic Frameworks (MOFs): The rational design of phosphonocarboxylate metal-organic frameworks is a promising area. rsc.org By incorporating phosphonate groups into organic linkers, MOFs with tailored pore sizes and functionalities can be constructed for applications such as selective gas separation. rsc.org For instance, a phosphonocarboxylate framework has demonstrated excellent performance in separating light hydrocarbons. rsc.org
Antibacterial Coatings: Phosphonate/quaternary amine block polymers are being developed as highly effective antibacterial coatings for metallic implants and devices. jmst.org The phosphonate group provides strong covalent bonding to the metal substrate, while the cationic quaternary amine segment imparts antibacterial properties. jmst.org These coatings have shown high antibacterial rates against common bacteria like S. aureus and E. coli. jmst.org
Nanoparticle Functionalization: Tert-butylphosphonic acid is used to modify the surface of metal oxide nanoparticles, such as zinc oxide, to improve their dispersion in polymer matrices. This functionalization is crucial for creating advanced polymer nanocomposites with enhanced properties.
Actinide Extraction: Phosphonate-decorated covalent organic frameworks (COFs) have emerged as highly efficient and selective sorbents for extracting actinides like uranium and plutonium from highly acidic solutions. chinesechemsoc.org The phosphonate groups provide strong chelating sites for these metal ions, and the robust framework of the COF ensures stability in harsh environments. chinesechemsoc.org
In Situ Spectroscopic Techniques for Real-time Reaction Mechanism Elucidation
Understanding reaction mechanisms is fundamental to optimizing synthetic processes and designing new reactions. In situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, providing valuable insights into reaction kinetics and the formation of intermediates.
Combined XRD and Raman Spectroscopy: The mechanochemical synthesis of metal phosphonates has been investigated in situ using a combination of synchrotron X-ray diffraction (XRD) and Raman spectroscopy. rsc.orgmdpi.com This approach allows for simultaneous monitoring of changes at both the crystalline and molecular levels. mdpi.com For example, in the mechanochemical synthesis of metal phenylphosphonates, these techniques have helped identify reaction intermediates and understand the influence of starting material ratios on the final product. rsc.org
In Situ FT-IR Spectroscopy: To gain real-time information on condensation reactions, such as the special Kabachnik-Fields reaction, in situ Fourier-transform infrared (FT-IR) spectroscopy has been employed. nih.gov This allows for the monitoring of the consumption of reactants and the formation of products, providing a detailed kinetic profile of the reaction. nih.gov
In Situ X-ray Absorption Spectroscopy (XAS): Quasi in situ X-ray absorption spectroscopy has been used to uncover the structural transformations of cobalt phosphonate precursors during electrochemical water splitting. d-nb.info This technique has revealed that the precursor reorganizes into different active species at the anode and cathode, providing crucial information for designing more efficient electrocatalysts. d-nb.info
Integration of Advanced Computational and Experimental Approaches for Rational Design of Tert-Butylphosphonate-Based Systems
The synergy between computational modeling and experimental work is accelerating the discovery and development of new tert-butylphosphonate-based materials and systems.
Density Functional Theory (DFT) Calculations: DFT calculations are employed to understand the electronic structure and bonding in tert-butylphosphonate systems. For example, DFT has been used to calculate the hydrogen bond strengths in clusters of tert-butylphosphonic acid, validating experimental findings. It has also been instrumental in investigating hypothetical intermediates in catalytic cycles, such as the role of a Co(IV)-corrole cation radical in water oxidation catalysis. pnas.org
Rational Design of Catalysts and Materials: Computational modeling plays a key role in the rational design of materials with specific properties. For instance, in the development of electrocatalysts for water splitting, computational studies can help to identify promising material compositions and structures. rsc.org Similarly, the design of MOFs for specific applications, such as gas separation, is often guided by computational simulations of gas adsorption and diffusion within the framework. rsc.org
The integration of these advanced computational methods with high-throughput experimental techniques and in situ characterization is enabling a more rational and efficient approach to the design and synthesis of novel tert-butylphosphonate-based systems with tailored functionalities.
Q & A
Basic Research Question: What are the common synthetic routes for preparing butyl tert-butylphosphonate, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or transesterification reactions. For instance, a base-catalyzed reaction between tert-butyl alcohol and phosphorus oxychloride (POCl₃) is a standard route . Optimization involves:
- Temperature control : Maintaining 0–5°C during POCl₃ addition to prevent side reactions.
- Solvent selection : Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Stoichiometry : A molar ratio of 1:1.2 (tert-butyl alcohol:POCl₃) ensures complete conversion.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >95% purity.
Reproducibility requires strict adherence to inert atmospheres (N₂/Ar) and moisture-free conditions. Document reaction parameters in supplementary materials for peer validation .
Advanced Research Question: How can spectroscopic and chromatographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Contradictions in structural assignments (e.g., isomerism or stereochemical outcomes) require multi-technique validation:
- ³¹P NMR : Confirms phosphonate linkage (δ ~20–30 ppm for tert-butylphosphonates) and detects impurities.
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry for crystalline derivatives.
- HPLC-MS : Monitors reaction progress and quantifies byproducts.
For conflicting data, cross-reference with computational simulations (DFT for NMR chemical shifts) and replicate experiments under varied conditions .
Basic Research Question: What analytical methods are critical for assessing the purity and stability of this compound in storage?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >150°C for tert-butylphosphonates).
- Karl Fischer titration : Measures residual moisture (<0.1% for long-term storage).
- Accelerated aging studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via ³¹P NMR.
- GC-MS : Detects volatile degradation products (e.g., tert-butanol).
Document stability profiles in supplementary datasets with raw chromatograms/spectra .
Advanced Research Question: How can mechanistic studies elucidate the role of this compound in catalytic systems (e.g., cross-coupling reactions)?
Methodological Answer:
- Kinetic profiling : Use in situ NMR to track phosphonate ligand exchange rates.
- Isotopic labeling : Substitute ³¹P with ³²P to trace coordination dynamics in catalysts.
- DFT calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).
- Control experiments : Compare catalytic activity with/without this compound to isolate its ligand effect.
Publish full kinetic datasets and computational input files for independent verification .
Basic Research Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for solvent evaporation.
- Spill management : Neutralize spills with sodium bicarbonate before disposal.
- Toxicity screening : Follow EFSA guidelines for genotoxicity assays (Ames test, micronucleus assay) .
- Waste disposal : Collect in halogenated waste containers; incinerate at >850°C.
Include safety data sheets (SDS) in supplementary materials .
Advanced Research Question: How do solvent polarity and counterion effects influence the reactivity of this compound in organometallic syntheses?
Methodological Answer:
- Solvent screening : Test reactivity in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
- Counterion studies : Compare Li⁺, Na⁺, and K⁺ salts to assess ion-pairing effects on reaction rates.
- Dielectric constant measurements : Correlate solvent polarity with phosphonate nucleophilicity.
- Multivariate analysis : Use Design of Experiments (DoE) to isolate dominant variables.
Publish raw kinetic data and solvent dielectric constants in machine-readable formats .
Basic Research Question: What ethical and data-integrity standards apply to publishing research on this compound?
Methodological Answer:
- Data transparency : Archive raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo).
- Plagiarism checks : Use Turnitin or iThenticate for manuscript screening.
- Ethical compliance : Disclose conflicts of interest and obtain institutional review board (IRB) approval for toxicity studies.
- Reproducibility : Provide step-by-step synthetic protocols in supplementary materials .
Advanced Research Question: How can machine learning models predict novel applications of this compound in materials science?
Methodological Answer:
- Dataset curation : Compile experimental data (e.g., thermal stability, solubility) into structured databases.
- Feature engineering : Use quantum-chemical descriptors (HOMO/LUMO energies, dipole moments) as input variables.
- Model training : Apply random forest or neural networks to predict properties (e.g., glass transition temperatures).
- Validation : Cross-check predictions with high-throughput experimentation.
Open-source code and datasets to enable community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
